![molecular formula C5H4N2OS B13104277 1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one is a heterocyclic compound that features a fused ring system combining a thieno and pyrazol moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate thieno and pyrazol precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophene with hydrazine hydrate in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno or pyrazol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Applications De Recherche Scientifique
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives .
Comparaison Avec Des Composés Similaires
1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one can be compared with other similar compounds, such as:
1,2-Dihydro-3H-pyrazol-3-one: This compound lacks the thieno ring, making it less versatile in certain chemical reactions.
Thieno[2,3-c]pyrazole: This isomer has a different ring fusion pattern, which can affect its chemical reactivity and biological activity.
1,2-Dihydro-3H-thieno[2,3-c]pyrazol-3-one: Another isomer with a different ring fusion, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct electronic and steric characteristics, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C5H4N2OS |
|---|---|
Poids moléculaire |
140.17 g/mol |
Nom IUPAC |
1,2-dihydrothieno[3,2-c]pyrazol-3-one |
InChI |
InChI=1S/C5H4N2OS/c8-5-4-3(6-7-5)1-2-9-4/h1-2H,(H2,6,7,8) |
Clé InChI |
GEPAVLHNNZJDMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)

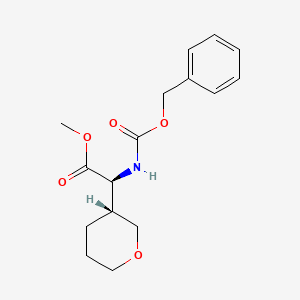
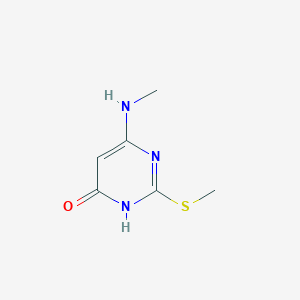



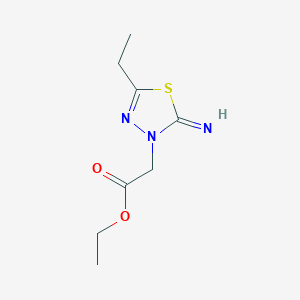

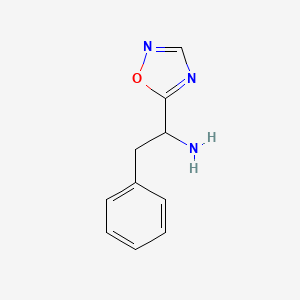
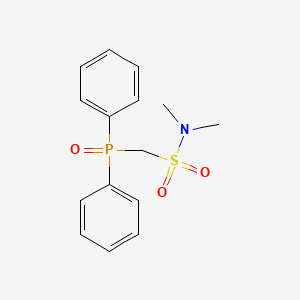
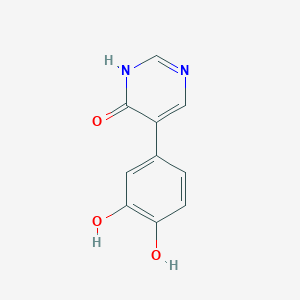
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
